molecular formula C8H7NO2S B1590637 6-Methoxy-2(3H)-benzothiazolone CAS No. 40925-65-3

6-Methoxy-2(3H)-benzothiazolone

Cat. No.: B1590637
CAS No.: 40925-65-3
M. Wt: 181.21 g/mol
InChI Key: NMPYQLRSABFZAG-UHFFFAOYSA-N
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Description

6-Methoxy-2(3H)-benzothiazolone is a chemical compound belonging to the benzothiazolone family It is characterized by a benzene ring fused to a thiazole ring, with a methoxy group (-OCH₃) attached to the sixth carbon of the benzene ring

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-2(3H)-benzothiazolone is the ammonia-oxidizing bacterium Nitrosomonas europaea . This bacterium plays a crucial role in the nitrogen cycle, converting ammonia to nitrite .

Mode of Action

This compound interacts with its target by inhibiting the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and further to nitrite (NO2-) in Nitrosomonas europaea . This suggests that this compound blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Biochemical Pathways

The affected biochemical pathway is the nitrogen cycle, specifically the nitrification process. By inhibiting the conversion of ammonia to nitrite, this compound disrupts the nitrification process, which is a key step in the nitrogen cycle .

Pharmacokinetics

It’s known that the compound’s activity was reduced subsequently due to biodegradation by soil microbes

Result of Action

The molecular and cellular effects of this compound’s action result in the suppression of NO2− and NO3− production during soil incubation . This indicates that the compound has a significant impact on the nitrogen cycle, specifically on the process of nitrification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity was observed to be reduced due to biodegradation by soil microbes . This suggests that the presence and activity of certain microbes in the environment can affect the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2(3H)-benzothiazolone typically involves the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiazolone ring, followed by methylation to introduce the methoxy group.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound-5-ol.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: this compound-5-oxide

  • Reduction Products: this compound-5-ol

  • Substitution Products: Various substituted benzothiazolones depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2(3H)-benzothiazolone has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Methoxy-2(3H)-benzoxazolone: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.

  • 2-Methoxy-3H-benzothiazolone: Similar structure but with the methoxy group at a different position on the benzene ring.

Uniqueness: 6-Methoxy-2(3H)-benzothiazolone is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

6-methoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYQLRSABFZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548276
Record name 6-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-65-3
Record name 6-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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